molecular formula C14H19NO4 B2443137 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide CAS No. 1421451-00-4

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide

Cat. No. B2443137
CAS RN: 1421451-00-4
M. Wt: 265.309
InChI Key: PVJLLNZYCYYVSV-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide” is a chemical compound with the molecular formula C13H17NO3 . It is a monoclinic crystal structure .


Synthesis Analysis

The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N,N-diisopropylethylamine (DIEA) dissolved in 20 mL DMF. Then, 10.4 mmol of 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) was added to the above solution. After 5 hours of stirring, the reaction was complete as monitored by Thin Layer Chromatography .


Molecular Structure Analysis

The molecular structure of this compound is shown in the figure . The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å .

Scientific Research Applications

Antibacterial Synthesis and Pharmaceutical Improvements

A study has shown the efficacy of derivatives of methoxybenzamide in creating potent antistaphylococcal compounds. By exploring structure-activity relationships, researchers identified compounds with improved pharmaceutical properties, highlighting their potential in developing new antibacterial drugs with enhanced drug-like characteristics (Haydon et al., 2010).

Cell Division Inhibition

Research on 3-Methoxybenzamide, a related compound, demonstrated its ability to inhibit cell division in Bacillus subtilis, affecting the cell division system involving the FtsZ protein. This inhibition leads to filamentation and cell lysis, indicating the compound's potential role in studying bacterial cell division and developing antimicrobial strategies (Ohashi et al., 1999).

Chemodivergent Annulations via C-H Activation

A study on the chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides highlighted the application of Rh(III)-catalyzed C-H activation. This process, under acid-controlled conditions, enables the synthesis of complex molecules, demonstrating the compound's utility in organic synthesis and chemical transformations (Xu et al., 2018).

Molecular Refraction and Polarizability

Investigations into the molar refraction and polarizability of a related antiemetic drug revealed insights into the molecular interactions in aqueous solutions. These findings are significant for understanding the physicochemical properties of methoxybenzamide derivatives and their interactions in biological systems (Sawale et al., 2016).

Directed C-H Olefination

Research on Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides illustrated the compound's role in selective and high-yielding synthesis processes. This study contributes to the development of efficient methodologies for constructing valuable organic compounds (Rakshit et al., 2011).

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-13-5-3-2-4-11(13)14(18)15-10-6-9(8-16)12(17)7-10/h2-5,9-10,12,16-17H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJLLNZYCYYVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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